molecular formula C15H14BrClO2 B8805598 (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol

Cat. No. B8805598
M. Wt: 341.62 g/mol
InChI Key: KOJZDDZVYDZNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol is a useful research compound. Its molecular formula is C15H14BrClO2 and its molecular weight is 341.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol

Molecular Formula

C15H14BrClO2

Molecular Weight

341.62 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanol

InChI

InChI=1S/C15H14BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9,15,18H,2H2,1H3

InChI Key

KOJZDDZVYDZNEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suitable reaction flask was charged (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (103.06 mmoles, 35.00 g) and acetonitrile (6.68 moles, 350.00 mL, 274.15 g) to afford a clear solution. The solution was cooled to 0 degrees Celsius and sodium borohydride (128.82 mmoles, 4.87 g) was added portionwise. The reaction was stirred for approximately 30 minutes at 0 degrees Celsius, and then at room temperature until completion (as determined by HPLC analysis). To the reaction mixture was then added water (40 mL), followed by brine (50 mL). The layers were shaken together, allowed to settle and then were separated. The organic phase was concentrated to an oil. Methyl tert-butyl ether (200 mL) was added followed by a slow addition of 1N hydrochloric acid. Vigorous gas evolution was observed. The layers were shaken together, allowed to settle and then were separated. The organic phase was washed with brine (50 mL), dried over magnesium sulfate, filtered and concentrated to afford the crude product as a pale yellow solid (35.38 g, 100% yield).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
100%

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